(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one
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Overview
Description
(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one is an organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to an oxolan-2-one ring via a methylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with oxolan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methylidene group to a methylene group, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives with methylene groups.
Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one exerts its effects is primarily related to its interaction with biological targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxolan-2-one ring may also contribute to the compound’s overall bioactivity by enhancing its stability and facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one: shares structural similarities with other compounds containing the trimethoxyphenyl group, such as:
Uniqueness
The unique combination of the trimethoxyphenyl group and the oxolan-2-one ring in this compound imparts distinct chemical and biological properties
Properties
CAS No. |
1530-58-1 |
---|---|
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C14H16O5/c1-16-11-7-9(6-10-4-5-19-14(10)15)8-12(17-2)13(11)18-3/h6-8H,4-5H2,1-3H3/b10-6+ |
InChI Key |
GMQGMAWKJNOEKX-UXBLZVDNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\CCOC2=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2CCOC2=O |
Origin of Product |
United States |
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